molecular formula C15H16N2O3 B075091 1,3-Bis(4-methoxyphenyl)urea CAS No. 1227-44-7

1,3-Bis(4-methoxyphenyl)urea

Cat. No.: B075091
CAS No.: 1227-44-7
M. Wt: 272.3 g/mol
InChI Key: CPSIMDUNVYMPAH-UHFFFAOYSA-N
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Description

1,3-Bis(4-methoxyphenyl)urea is an organic compound with the molecular formula C15H16N2O3. It is characterized by the presence of two methoxy-substituted phenyl groups attached to a central urea moiety. This compound is known for its crystalline solid form and has applications in various fields of scientific research and industry .

Mechanism of Action

Target of Action

1,3-Bis(4-methoxyphenyl)urea primarily targets the Mitochondrial membrane protein voltage-dependent anion channel 1 (VDAC1) . VDAC1 is a key player in the regulation of mitochondrial function and apoptosis, making it a significant target for this compound.

Mode of Action

The compound interacts with VDAC1, preventing its oligomerization . This interaction disrupts the normal function of VDAC1, leading to changes in mitochondrial function and potentially inhibiting apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-methoxyphenyl)urea can be synthesized through the reaction of 4-methoxyaniline with phosgene or its derivatives, such as triphosgene, in the presence of a base like pyridine. The reaction typically proceeds under mild heating conditions, resulting in the formation of the desired urea derivative .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of safer and more environmentally friendly reagents. For example, the use of 3-substituted dioxazolones as isocyanate surrogates has been explored. This method involves the decomposition of dioxazolones under mild heating in the presence of a base, leading to the formation of isocyanate intermediates that react with 4-methoxyaniline to yield the target compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-methoxyphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Bis(4-methoxyphenyl)urea has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers, dyes, and agrochemicals

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(4-chlorophenyl)urea
  • 1,3-Bis(4-methylphenyl)urea
  • 1,3-Bis(4-cyanophenyl)urea

Uniqueness

1,3-Bis(4-methoxyphenyl)urea is unique due to the presence of methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and may contribute to its specific interactions with biological targets .

Properties

IUPAC Name

1,3-bis(4-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-13-7-3-11(4-8-13)16-15(18)17-12-5-9-14(20-2)10-6-12/h3-10H,1-2H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSIMDUNVYMPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60153682
Record name N,N'-(Di-p-methoxyphenyl)urea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227-44-7
Record name N,N'-(Di-p-methoxyphenyl)urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001227447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1227-44-7
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Record name 1227-44-7
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Record name N,N'-(Di-p-methoxyphenyl)urea
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Record name 1,3-Bis-(4-methoxyphenyl)urea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the mechanical behavior of 1,3-bis(4-methoxyphenyl)urea unique compared to other organic crystals?

A1: Unlike many brittle organic crystals, this compound exhibits both superelasticity and ferroelasticity within a single crystal. [] This means it can demonstrate reversible shape change under stress in some directions (superelasticity) while retaining a deformed shape in others (ferroelasticity). This is achieved through direction-dependent mechanical twinning, where crystal domains change orientation without losing their single-crystal nature. [] This versatility is rare and offers intriguing possibilities for applications like soft robotics.

Q2: How does mechanical twinning contribute to the multi-directional superelasticity of this compound?

A2: The crystal structure of this compound allows for stepwise twinning under mechanical stress. [] This means the crystal can form multiple domains, each with a distinct orientation, without breaking. The specific direction of applied stress determines whether the crystal will exhibit superelasticity (returning to its original shape after stress removal) or ferroelasticity (retaining the deformed shape). This direction-dependent behavior arises from the unique way the crystal structure responds to external forces. []

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